N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a carboxamide group at the fourth position and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the acid-catalyzed one-pot conversion of N-arylimines and electron-rich dienophiles to produce 1,2,3,4-tetrahydroquinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom and the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the N,N-dimethyl and carboxamide groups.
N-Methyl-2-substituted-1,2,3,4-tetrahydroquinoline: Similar structure with different substituents on the nitrogen atom and the quinoline ring.
Uniqueness: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl and carboxamide groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
LWMJSKPGPVFCLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
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